3-phenyl-7-(piperidin-1-ylcarbonyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-phenyl-7-(piperidin-1-ylcarbonyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-7-(piperidin-1-ylcarbonyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a carbonyl compound, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-7-(piperidin-1-ylcarbonyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-phenyl-7-(piperidin-1-ylcarbonyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-anilinoquinazolines: Known for their kinase inhibitory activity.
Piperidinylquinazolines: Similar compounds with variations in the piperidine ring substitution.
Uniqueness
3-phenyl-7-(piperidin-1-ylcarbonyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
3-phenyl-7-(piperidine-1-carbonyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(22-11-5-2-6-12-22)14-9-10-16-17(13-14)21-20(26)23(19(16)25)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBRQWODJQGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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